molecular formula C17H21NO3 B1671708 Etodolac CAS No. 41340-25-4

Etodolac

カタログ番号 B1671708
CAS番号: 41340-25-4
分子量: 287.35 g/mol
InChIキー: NNYBQONXHNTVIJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Etodolac is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits anti-inflammatory, analgesic, and antipyretic properties . It is used to treat mild to moderate pain, osteoarthritis, or rheumatoid arthritis .


Synthesis Analysis

Etodolac can be synthesized through a process that involves reacting 7-ethyl-tryptophol with methyl 3-oxo-pentanoate, obtaining methyl 1,8-diethyl-1,3,4,9-tetrahydropyrano [3,4-bis] indole-1-acetate, and then hydrolyzing the compound to etodolac . Another study discusses the synthesis of different amino acid methyl esters conjugated etodolac mutual prodrugs .

科学的研究の応用

1. Propellant Free Pressurized Spray System of Etodolac for Pain Management

  • Summary of the Application : This study aimed to develop a propellant-free topical spray formulation of Etodolac, a potent NSAID, which could be beneficial in the medical field for the effective treatment of pain and inflammation conditions .
  • Methods of Application : Various formulations were developed by adjusting the concentrations of different components, including lecithin, buffering agents, film-forming agents, plasticizers, and permeation enhancers. The prepared propellant-free spray formulations were then extensively characterized and evaluated through various in vitro, ex vivo, and in vivo parameters .
  • Results or Outcomes : The optimized formulation exhibits an average shot weight of 0.24±0.30 ml and an average drug content or content uniformity of 87.3±1.01% per spray. Additionally, the optimized formulation exhibits an evaporation time of 3±0.24 min. The skin permeation study demonstrated that the permeability coefficients of the optimized spray formulation were 21.42 cm/h for rat skin, 13.64 cm/h for mice skin, and 18.97 cm/h for the Strat-M membrane .

2. Nanoemulsions for Topical Delivery of Etodolac

  • Summary of the Application : This research primarily focuses on the development of innovative topical nanoemulsions for etodolac, aimed at surmounting its inherent limitations .
  • Methods of Application : The preparation of etodolac nanoemulsions is accomplished through a combination of high shear homogenization and ultrasonication methods. The optimization of the formulation components is systematically conducted using the design of experiments methodology .
  • Results or Outcomes : The DS, PDI, and ZP of the optimal formulation were 163.5 nm, 0.141, and −33.1 mV, respectively. The in vitro release profile was assessed as a sustained release by following a non-Fickian drug transport. The flux of etodolac nanoemulsions and coarse dispersions were 165.7 ± 11.7 µg/cm 2 h and 59.7 ± 15.2 µg/cm 2 h, respectively .

3. Synthesis of Etodolac Amino Acid’s Mutual Prodrugs

  • Summary of the Application : This study involves the synthesis of mutual prodrugs of Etodolac using amino acids as congeners. The purpose of this is to enhance protein synthesis and have in situ antioxidant action .
  • Methods of Application : Different amino acid methyl esters conjugated Etodolac mutual prodrugs were synthesized. The synthesized prodrugs are stable in an acidic environment (pH 1.2) and readily hydrolyzed in a basic environment (pH 7.4) .
  • Results or Outcomes : The synthesized molecules have more analgesic and anti-inflammatory potential than Etodolac. All the synthesized compounds also found to have less ulcerogenic index than the parent drug .

4. Etodolac in Degenerative Joint Disease

  • Summary of the Application : Etodolac is used in the treatment of pain and inflammation associated with degenerative joint disease .
  • Methods of Application : Etodolac is administered orally to patients suffering from degenerative joint disease .
  • Results or Outcomes : The study does not provide specific results or outcomes, but it suggests that Etodolac is effective in reducing pain and inflammation associated with rheumatoid arthritis .

5. Etodolac in Rheumatoid Arthritis

  • Summary of the Application : Etodolac is commonly used for reducing pain and inflammation associated with rheumatoid arthritis .
  • Methods of Application : Etodolac is administered orally to patients suffering from rheumatoid arthritis .
  • Results or Outcomes : The study suggests that Etodolac is effective in reducing pain and inflammation associated with rheumatoid arthritis .

6. Bioavailability Enhancement of Etodolac

  • Summary of the Application : This research focuses on the development of a nanosuspension for Etodolac to enhance its bioavailability .
  • Methods of Application : The preparation of Etodolac nanosuspensions is accomplished through a combination of high shear homogenization and ultrasonication methods .
  • Results or Outcomes : The study does not provide specific results or outcomes, but it suggests that the nanosuspension enhances the bioavailability of Etodolac .

Safety And Hazards

Etodolac can increase the risk of fatal heart attack or stroke, especially with long-term use or high doses, or in patients with heart disease . It can also cause stomach or intestinal bleeding, which can be fatal . These conditions can occur without warning, especially in older adults . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye .

特性

IUPAC Name

2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYBQONXHNTVIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110781-63-0 (mono-hydrochloride salt), 147236-01-9 (potassium salt/solvate)
Record name Etodolac [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041340254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9020615
Record name Etodolac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Etodolac
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014887
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.92e-02 g/L
Record name Etodolac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00749
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etodolac
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014887
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Similar to other NSAIDs, the anti-inflammatory effects of etodolac result from inhibition of the enzyme cycooxygenase (COX). This decreases the synthesis of peripheral prostaglandins involved in mediating inflammation. Etodolac binds to the upper portion of the COX enzyme active site and prevents its substrate, arachidonic acid, from entering the active site. Etodolac was previously thought to be a non-selective COX inhibitor, but it is now known to be 5 – 50 times more selective for COX-2 than COX-1. Antipyresis may occur by central action on the hypothalamus, resulting in peripheral dilation, increased cutaneous blood flow, and subsequent heat loss.
Record name Etodolac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00749
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Etodolac

CAS RN

41340-25-4
Record name Etodolac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41340-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etodolac [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041340254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etodolac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00749
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name etodolac
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757821
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Etodolic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282126
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Etodolac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{1,8-diethyl-1H,3H,4H,9H-pyrano[3,4-b]indol-1-yl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETODOLAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M36281008
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Etodolac
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014887
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

145 - 148 °C
Record name Etodolac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00749
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etodolac
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014887
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Name
CCC(N)(O)C(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Racemic etodolac (1148 g) and N-methylglucamine (780.8 g) in ethanol (6.4 litres) were heated to 70° C. with stirring. The solution was cooled to 45° C. and then seeded with crystals of 100% ee (R)-etodolac meglumine salt and the mixture allowed to crystallise for 5 hours. The solid was filtered to provide (R)-etodolac (610 g, 86.4% ee) which could be recycled to racemic etodolac following the procedure in Example 2 below.
Quantity
1148 g
Type
reactant
Reaction Step One
Quantity
780.8 g
Type
reactant
Reaction Step One
Quantity
6.4 L
Type
solvent
Reaction Step One
[Compound]
Name
(R)-etodolac meglumine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

(R)-Etodolac (1.0 g) is dissolved in methanol (20 ml) and treated with concentrated sulphuric acid (0.06 equiv). The mixture is heated under reflux for 3 days then cooled to ambient temperature. The racemic ester is deposited as a white crystalline solid and collected by filtration (60% yield). The racemic ester is treated with aqueous sodium hydroxide to effect hydrolysis, then acidified with acetic acid to pH 4 to give racemic etodolac as an off-white micro-crystalline powder.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
racemic ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Etodolac
Reactant of Route 2
Reactant of Route 2
Etodolac
Reactant of Route 3
Etodolac
Reactant of Route 4
Etodolac
Reactant of Route 5
Etodolac
Reactant of Route 6
Etodolac

Citations

For This Compound
17,100
Citations
DR Brocks, F Jamali - Clinical pharmacokinetics, 1994 - Springer
… etodolac enantiomers could be undertaken. This step hydrolysed the acyl-glucuronide conjugates of etodolac, and consequently the concentrations of etodolac … glucuronidated etodolac …
Number of citations: 96 link.springer.com
RA Jones - Inflammopharmacology, 1999 - Springer
… and endoscopic analysis with etodolac showed placebo level … of etodolac has been shown in long-term and large-scale trials and by routine clinical observation. In summary, etodolac is …
Number of citations: 39 link.springer.com
N Zvaifler - Clinical rheumatology, 1989 - Springer
… that etodolac (200 to 600 mg/day) is effective in the treatment of osteoarthritis and rheumatoid arthritis. Etodolac … complaints except for indigestion between etodolac-treated groups and …
Number of citations: 25 link.springer.com
N Bellamy - Inflammopharmacology, 1997 - Springer
… However, etodolac has other applications which rely primarily on its efficacy as an analgesic… , etodolac has been evaluated in the treatment of a variety of different pain states. Etodolac …
Number of citations: 20 link.springer.com
FL Lanza, JD Arnold - Clinical rheumatology, 1989 - Springer
… in blood loss with etodolac therapy was 0.2 ml. In a 4-week study of etodolac (600 and 1000 … or rheumatoid arthritis, blood loss seen with etodolac was comparable to that seen with …
Number of citations: 20 link.springer.com
S Lynch, RN Brogden - Drugs, 1986 - Springer
… Like other NSAIDs, etodolac is an inhibitor of prostaglandin synthesis at the cyclo-… of full doses of etodolac is longer than that of aspirin, lasting up to 8 hours. In rats, etodolac had a more …
Number of citations: 33 link.springer.com
NM El Kousy - Journal of pharmaceutical and biomedical analysis, 1999 - Elsevier
Two simple, sensitive and reproducible spectrophotometric and spectrofluorimetric methods were adopted for the analysis of the anti-inflammatory drugs, etodolac and aceclofenac. The …
Number of citations: 143 www.sciencedirect.com
KF Liao, KC Cheng, CL Lin, SW Lai - Biomedicine, 2017 - ncbi.nlm.nih.gov
Objective: The aim of this study was to explore the association between etodolac use and acute in Taiwan. Design: We designed a case-control study using the database of Taiwan’s …
Number of citations: 49 www.ncbi.nlm.nih.gov
M Pena - Rheumatology international, 1990 - Springer
Numerous clinical trials have shown etodolac to be an effective analgesic. The purpose of the present report is to review results of 14 studies that demonstrate the effectiveness of …
Number of citations: 28 link.springer.com
CA Demerson, LG Humber, NA Abraham… - Journal of medicinal …, 1983 - ACS Publications
… In the present report, the resolution of etodolac and the effects of the enantiomers … of (+)etodolac in the model used (Figure 1). Biochemistry. (ą)-Etodolac and the etodolac enantiomers …
Number of citations: 115 pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。